

# An In-depth Technical Guide to the Cellular Pathways Activated by Azelaprag

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Azelaprag |           |  |
| Cat. No.:            | B605792   | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Azelaprag (formerly AMG 986, BGE-105) is an orally bioavailable small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor.[1][2][3] The apelin system is a key regulator of metabolic and cardiovascular function, and its activation is associated with many of the physiological benefits of exercise.[4] Azelaprag was developed to mimic the effects of the endogenous peptide apelin, with a more favorable pharmacokinetic profile for therapeutic use.
[5] This technical guide provides a comprehensive overview of the cellular pathways activated by Azelaprag, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling cascades.

While initially investigated for heart failure, **Azelaprag**'s potent effects on muscle metabolism and body composition have led to its evaluation in the context of obesity and muscle atrophy.[2] [3][6] Preclinical studies have demonstrated its ability to enhance weight loss, improve body composition, and preserve muscle function, particularly when used in combination with incretin agonists.[7][8][9][10] However, the recent discontinuation of the Phase 2 STRIDES trial for obesity due to observations of liver transaminitis highlights the need for a thorough understanding of its mechanism of action and safety profile.

# Mechanism of Action: Apelin Receptor (APJ) Agonism



**Azelaprag** functions as a potent agonist of the apelin receptor (APJ). The APJ receptor is coupled to pertussis toxin-sensitive Gαi proteins.[1] Upon binding of **Azelaprag**, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. This activation initiates a series of cellular events that mimic the physiological effects of the endogenous ligand, apelin, which is released in response to exercise.[7][11]

### In Vitro Pharmacology

**Azelaprag** has been characterized in a variety of in vitro assays to determine its potency and efficacy at the apelin receptor. These studies have confirmed that it is a full agonist, capable of activating both G protein-dependent and  $\beta$ -arrestin-mediated signaling pathways.

Table 1: In Vitro Potency of Azelaprag (AMG 986) at the Apelin Receptor

| Assay Type                            | Parameter | Value   | Reference |
|---------------------------------------|-----------|---------|-----------|
| Apelin Receptor Binding               | EC50      | 0.32 nM | [12][13]  |
| cAMP Inhibition                       | pEC50     | 9.64    | [14][15]  |
| GTPγS Binding (Gα protein activation) | pEC50     | 9.54    | [14][15]  |
| β-arrestin Recruitment                | pEC50     | 9.61    | [14]      |

# **Core Cellular Signaling Pathways**

Activation of the apelin receptor by **Azelaprag** triggers a cascade of intracellular signaling events. The primary pathways involved are the  $G\alpha$ i-mediated inhibition of adenylyl cyclase and the activation of the PI3K/AKT and ERK/MAPK pathways.

#### **Gαi-Mediated Signaling**

As a Gαi-coupled receptor, the activation of APJ by **Azelaprag** leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby influencing a variety of downstream cellular processes.



## **PI3K/AKT Signaling Pathway**

The activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical component of **Azelaprag**'s mechanism of action, particularly in relation to its effects on muscle metabolism. This pathway is known to promote cell survival, growth, and proliferation. In the context of muscle tissue, activation of the PI3K/AKT pathway is a key driver of protein synthesis and is instrumental in preventing muscle atrophy.

# **ERK/MAPK Signaling Pathway**

**Azelaprag** also stimulates the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and survival.





Click to download full resolution via product page

Azelaprag's core signaling pathways.



# **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the characterization of **Azelaprag**'s activity.

## **In Vitro Assays**

- 1. cAMP Inhibition Assay
- Objective: To determine the potency of Azelaprag in inhibiting adenylyl cyclase activity.
- Methodology: A high-throughput screening campaign was conducted using a cAMP assay that measures intracellular cAMP levels induced by APJ activation.[1]
- Cell Line: Human APJ-overexpressing cells.[1]
- Procedure:
  - Cells are plated in appropriate multi-well plates and incubated.
  - Cells are treated with varying concentrations of Azelaprag or a reference agonist.
  - Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
  - Following incubation, cell lysates are prepared.
  - Intracellular cAMP concentrations are measured using a competitive immunoassay (e.g., HTRF or ELISA).
  - Data are normalized to the response of forskolin alone, and dose-response curves are generated to calculate the pEC50 value.
- 2. GTPyS Binding Assay
- Objective: To measure the activation of Gα proteins by the apelin receptor upon Azelaprag binding.
- Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[1]



- Membrane Preparation: Membranes from human APJ-overexpressing cells are used.[1]
- Procedure:
  - Cell membranes are incubated with varying concentrations of Azelaprag in the presence of GDP and [35S]GTPyS.
  - The reaction is allowed to proceed at a controlled temperature.
  - The reaction is terminated by rapid filtration through a filter plate.
  - The amount of bound [35S]GTPyS is quantified by scintillation counting.
  - Dose-response curves are plotted to determine the pEC50 for G protein activation.
- 3. β-Arrestin Recruitment Assay
- Objective: To assess the ability of Azelaprag to induce the recruitment of β-arrestin to the apelin receptor.
- Methodology: The PathHunter®  $\beta$ -arrestin recruitment assay (DiscoverX) is a common method.[14]
- Principle: The assay utilizes enzyme fragment complementation. The apelin receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
- Procedure:
  - Cells co-expressing the tagged receptor and β-arrestin are plated.
  - Cells are treated with a dilution series of Azelaprag.
  - After incubation, a substrate is added, and the chemiluminescent signal is measured.
  - Dose-response curves are generated to calculate the pEC50 value.





Click to download full resolution via product page

Experimental workflow for **Azelaprag** characterization.

#### **Preclinical In Vivo Models**

- 1. Diet-Induced Obese (DIO) Mice
- Objective: To evaluate the effect of Azelaprag on weight loss, body composition, and metabolic parameters, both as a monotherapy and in combination with incretin agonists.[7]
   [9]
- Animal Model: Mice fed a high-fat diet to induce obesity.
- Procedure:
  - Mice are placed on a high-fat diet for a specified period to induce obesity.
  - Animals are randomized into treatment groups (e.g., vehicle control, Azelaprag monotherapy, incretin agonist monotherapy, Azelaprag + incretin agonist combination therapy).
  - Azelaprag is administered orally.
  - Body weight and food intake are monitored regularly.



- At the end of the study, body composition (lean mass and fat mass) is determined, typically using techniques like DEXA or MRI.
- Metabolic parameters such as blood glucose and insulin levels may also be assessed.
- Muscle function can be evaluated using tests like the grid hang assay.

#### 2. Human Bed Rest Model

- Objective: To assess the ability of **Azelaprag** to prevent muscle atrophy and maintain muscle protein synthesis in a model of disuse.[7][8]
- Subjects: Healthy volunteers, often older adults.[7]
- Procedure:
  - Subjects undergo a period of strict bed rest (e.g., 10 days) to induce muscle atrophy.
  - Subjects are randomized to receive either Azelaprag or a placebo during the bed rest period.
  - Muscle mass and volume are measured before and after the bed rest period using imaging techniques such as MRI.
  - Muscle protein synthesis is assessed using stable isotope tracer techniques.
  - Safety and tolerability are monitored throughout the study.

## Conclusion

**Azelaprag** is a potent oral agonist of the apelin receptor that activates a network of cellular pathways, primarily through Gαi-mediated signaling, leading to the stimulation of the PI3K/AKT and ERK/MAPK cascades. These pathways are central to its observed physiological effects, including the promotion of muscle protein synthesis, prevention of muscle atrophy, and favorable modulation of body composition and energy metabolism. The in-depth understanding of these cellular mechanisms, supported by robust preclinical and early clinical data, provides a strong rationale for its therapeutic potential. However, the emergence of safety signals in later-



stage clinical trials underscores the importance of continued investigation into the full spectrum of its biological activities to fully delineate its risk-benefit profile for future development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cardiovascular response to small-molecule APJ activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelaprag Amgen AdisInsight [adisinsight.springer.com]
- 3. medcitynews.com [medcitynews.com]
- 4. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 5. Cardiovascular response to small-molecule APJ activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly's Chorus Organization - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating Azelaprag as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Azelaprag (AMG 986) | Apelin受体激动剂 | MCE [medchemexpress.cn]
- 14. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]



- 15. probechem.com [probechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Cellular Pathways Activated by Azelaprag]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#cellular-pathways-activated-by-azelaprag]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com